Boc-S-4-methoxybenzyl-D-cysteine

Descripción general

Descripción

Boc-S-4-methoxybenzyl-D-cysteine is a white to slight yellow to beige powder . It is a cystine derivative used in various chemical synthesis and peptide chemistry .

Synthesis Analysis

The synthesis of Boc-S-4-methoxybenzyl-D-cysteine involves Di-tert-butyl dicarbonate .Molecular Structure Analysis

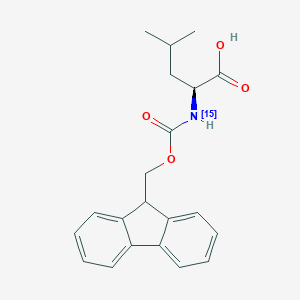

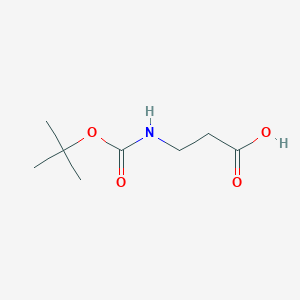

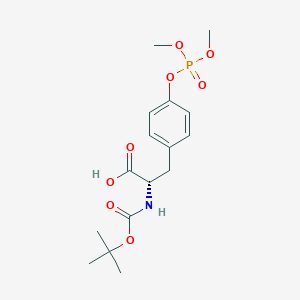

The molecular formula of Boc-S-4-methoxybenzyl-D-cysteine is C16H23NO5S . For more detailed structural information, you may refer to resources such as ChemSpider .Physical And Chemical Properties Analysis

Boc-S-4-methoxybenzyl-D-cysteine has a molecular weight of 341.4 g/mol . It is a white powder and is clearly soluble in DMF . The melting point is between 68-74°C .Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-D-Cys(Mob)-OH: is extensively used in peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds . This compound is particularly useful for synthesizing peptides that contain cysteine residues, which are prone to oxidation and other side reactions. The Mob (p-methoxybenzyl) group protects the thiol side chain of cysteine, ensuring that the correct disulfide bridges can be formed after the synthesis is complete.

Protein Semisynthesis

In protein semisynthesis, Boc-D-Cys(Mob)-OH can be used to introduce cysteine residues at specific sites . This is crucial for the semisynthesis of proteins that require disulfide bonds for proper folding and function. The protecting groups can be removed under mild conditions, allowing for the formation of disulfide bonds without denaturing the protein.

Peptide/Protein Labelling

The protected cysteine derivative is valuable for labelling peptides and proteins with various tags or probes . After the synthesis of the peptide or protein, the protecting groups can be selectively removed, and the exposed thiol group can react with maleimide or haloacetamide derivatives, allowing for site-specific labelling.

Stabilization of Peptide Structures

Boc-D-Cys(Mob)-OH: plays a role in stabilizing peptide structures through the formation of disulfide bridges . These bridges are crucial for maintaining the active conformation of peptides, especially those that function as hormones or enzymes.

Development of Therapeutics

Protected cysteine derivatives are used in the development of therapeutic peptides and proteins . By protecting the cysteine residues, researchers can control the formation of disulfide bonds, which is essential for the biological activity of many therapeutic agents.

Analytical Chemistry

In analytical chemistry, Boc-D-Cys(Mob)-OH is used for the chiral resolution of amino acids . The compound can be used to derivatize amino acids, which can then be separated by high-performance liquid chromatography (HPLC), allowing for the determination of the enantiomeric purity of pharmaceuticals.

Safety and Hazards

Mecanismo De Acción

Target of Action

Boc-D-Cys(Mob)-OH, also known as Boc-D-Cys(pMeOBzl)-OH, Boc-S-4-methoxybenzyl-D-cysteine, or Boc-S-p-methoxybenzyl-D-cysteine, is primarily used as a protecting group for the cysteine thiol group . The primary target of this compound is the cysteine residue in peptides and proteins . The role of this compound is to protect the cysteine thiol group during peptide synthesis, preventing unwanted side reactions and ensuring the correct cysteine connectivity .

Mode of Action

The compound acts by attaching to the thiol group of cysteine, thereby protecting it from unwanted reactions during peptide synthesis . It can undergo oxidation to give the corresponding Mob-protected sulfone, Cys(Mob(O)), with either NaBO3 or H2O2 . Cys(Mob(O)) can in turn be incorporated into peptides via Fmoc-SPPS .

Biochemical Pathways

The use of Boc-D-Cys(Mob)-OH facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . It plays a crucial role in the formation of intra- and inter-molecular disulfide bridges, which contribute to the stabilization of peptide and protein structures .

Pharmacokinetics

The stability of the carbocation generated during the acid treatment has a direct impact on the removal of the protective groups from the corresponding protected cys-containing peptides .

Result of Action

The use of Boc-D-Cys(Mob)-OH results in the successful synthesis of complex peptides and proteins with the correct cysteine connectivity . It enables increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine .

Action Environment

The action of Boc-D-Cys(Mob)-OH is influenced by various environmental factors such as pH, temperature, and the presence of other reactive groups. These factors can affect the stability of the protective group and its ability to protect the cysteine thiol group .

Propiedades

IUPAC Name |

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTXRNJMNFVTOM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152879 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-S-4-methoxybenzyl-D-cysteine | |

CAS RN |

58290-35-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58290-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)